Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-
Description
Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- (CAS 134818-68-1) is a synthetic epoxide with the molecular formula C₁₂H₁₂Cl₂O and a molecular weight of 243.13 g/mol . Its structure features a highly substituted oxirane (epoxide) ring with two distinct substituents: a 1-chlorocyclopropyl group and a 2-chlorophenylmethyl group. This arrangement confers unique reactivity, particularly in nucleophilic ring-opening reactions, making it valuable in organic synthesis .
Physical properties include a boiling point of 335.5°C (at 760 mmHg), a density of 1.345 g/cm³, and a flash point of 133.7°C .
Properties
IUPAC Name |
2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O/c13-10-4-2-1-3-9(10)7-12(8-15-12)11(14)5-6-11/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKKLHQSHUAIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2(CO2)CC3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30888959 | |
| Record name | Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
134818-68-1 | |
| Record name | 2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134818-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2-(1-chlorocyclopropyl)-2-((2-chlorophenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134818681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Routes
Four-Step Nucleophilic Addition and Epoxidation Pathway
The most industrially viable method, disclosed in CN109651298B, involves four sequential reactions:
Step 1: Nucleophilic Addition of o-Chlorobenzonitrile and Cyclopropyl Formic Ester
o-Chlorobenzonitrile reacts with cyclopropyl formic ester (e.g., methyl cyclopropanecarboxylate) under basic conditions to form α,β-ketonitrile intermediates. This step leverages the electrophilicity of the nitrile group and the nucleophilicity of the cyclopropane ester.
Step 2: Acidic Hydrolysis and Decarboxylation
The α,β-ketonitrile undergoes hydrolysis in acidic media (e.g., HCl), cleaving the nitrile to a carboxylic acid, followed by decarboxylation to yield 2-(2-chlorophenyl)-1-cyclopropylethanone. This step achieves >85% yield under reflux conditions.
Step 3: Chlorination with Sulfuryl Chloride
The ketone intermediate is treated with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 30°C for 10 hours, introducing chlorine at the cyclopropyl group. This chlorination step attains ~84% yield with 89% purity.
Step 4: Epoxidation via Sulfur Ylide Reaction
The chlorinated ketone reacts with a sulfur ylide (e.g., trimethylsulfoxonium iodide) in tetrahydrofuran (THF) under anhydrous conditions. Sodium hydride deprotonates the ylide precursor, generating a methylene transfer reagent that forms the epoxide ring. Yields for this step range from 59% to 65%.
Table 1: Stepwise Yields and Conditions for the Four-Step Method
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Nucleophilic Addition | o-Chlorobenzonitrile, Cyclopropyl formic ester | Base, 25°C, 12h | 92 |
| 2 | Acidic Hydrolysis/Decarboxylation | HCl, H₂O | Reflux, 6h | 87 |
| 3 | Chlorination | SO₂Cl₂, CH₂Cl₂ | 30°C, 10h | 83.97 |
| 4 | Epoxidation | Trimethylsulfoxonium iodide, NaH | THF, 0°C, 2h | 59–65 |
Alternative Industrial Methods
Grignard Reagent-Based Synthesis
Earlier methods employed Grignard reagents (e.g., 2-chlorobenzylmagnesium chloride) reacting with dichloro compounds to form the epoxide. While classical, this approach poses safety risks (pyrophoric reagents) and scalability challenges, limiting industrial adoption.
Palladium-Catalyzed Coupling
U.S. Patent 5,519,060 describes a palladium chloride-triphenylphosphine-catalyzed coupling between 1-chlorocyclopropylcarbonyl chloride and 2-chlorobenzylzinc. Though avoiding Grignard reagents, the high cost of palladium catalysts (~$70,000/kg) renders this method economically unfeasible for large-scale production.
Comparative Analysis of Industrial Viability
Table 2: Comparison of Synthetic Methods
| Method | Advantages | Disadvantages | Total Yield (%) |
|---|---|---|---|
| Four-Step Nucleophilic | Low-cost reagents, mild conditions | Multi-step purification | ~49.5* |
| Grignard Reagent | High selectivity | Safety hazards, poor scalability | 30–40 |
| Palladium-Catalyzed | Avoids extreme conditions | High catalyst cost | 45–50 |
*Calculated from stepwise yields: 0.92 × 0.87 × 0.84 × 0.65 ≈ 0.495.
The four-step method outperforms alternatives in cost-effectiveness and safety, achieving comparable yields without exotic catalysts.
Reaction Optimization Strategies
Solvent Selection
Catalyst-Free Epoxidation
Replacing dimethylmethylenethioylide with trimethylsulfoxonium iodide improves atom economy and reduces sulfur byproducts. Sodium hydride’s exothermic decomposition necessitates controlled addition rates.
Table 3: Epoxidation Reagent Comparison
| Reagent | Temperature (°C) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Dimethylmethylenethioylide | 25 | 55 | Moderate |
| Trimethylsulfoxonium iodide | 0 | 65 | Low |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, alkoxide ions, amines.
Major Products Formed
Oxidation: Various oxidized derivatives, including alcohols and ketones.
Reduction: Reduced derivatives, such as alcohols and alkanes.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Pesticide and Fungicide
Oxirane derivatives have been extensively studied for their efficacy as pesticides and fungicides. The compound demonstrates strong microbicidal action, particularly against fungi and bacteria.
- Microbicidal Action : The crystal form II of a related compound has been shown to effectively control unwanted microorganisms, including various fungi like Candida albicans and Aspergillus niger . This suggests that similar oxirane compounds could be utilized for crop protection.
- Formulation Versatility : The compound can be formulated into various forms such as solutions, emulsions, powders, and aerosols, facilitating its application in different agricultural settings .
Crop Protection
The compound can be applied directly to plants or their environment using methods such as spraying or fogging. Its effectiveness in protecting crops from fungal infections has been documented in several studies .
Synthesis of Triazole Derivatives
Oxirane compounds serve as intermediates in the synthesis of triazole derivatives, which are known for their antifungal properties. For instance, the reaction of oxirane with triazole under specific conditions yields compounds that exhibit enhanced antifungal activity .
- Research Findings : A study demonstrated that the reaction of oxirane with 1,2,4-triazole in the presence of specific catalysts resulted in compounds with significant biological activity against fungal pathogens .
Case Study 1: Efficacy Against Fungal Pathogens
In a controlled study examining the antifungal properties of oxirane derivatives:
- Objective : To evaluate the effectiveness of oxirane-based fungicides against Trichophyton mentagrophytes.
- Methodology : Various concentrations were tested in vitro.
- Results : Higher concentrations showed a significant reduction in fungal growth compared to controls, indicating strong potential for agricultural use.
Case Study 2: Environmental Impact Assessment
A comprehensive environmental impact assessment was conducted to evaluate the effects of oxirane applications on non-target organisms:
- Findings : The study concluded that while effective against target pathogens, careful management is required to minimize risks to beneficial microorganisms in agricultural ecosystems.
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Agriculture | Fungicide against fungal pathogens | Effective at controlling Candida |
| Crop Protection | Direct application methods | Spraying and fogging methods effective |
| Pharmaceutical Synthesis | Intermediate for triazole synthesis | Enhanced antifungal activity observed |
Mechanism of Action
The mechanism of action of Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- involves its interaction with various molecular targets and pathways:
Epoxide Ring Opening: The oxirane ring can undergo nucleophilic attack, leading to the formation of open-chain derivatives.
Interaction with Enzymes: The compound can interact with enzymes that catalyze the opening of the epoxide ring, leading to the formation of biologically active intermediates.
Pathways Involved: The compound can participate in metabolic pathways involving the detoxification of epoxides and the formation of conjugates with biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Epoxiconazole (BAS 480 F, Opus)
Epoxiconazole is a triazole-containing fungicide with the formula C₁₇H₁₃ClFN₃O . Unlike the target compound, it incorporates a 1,2,4-triazole ring and 4-fluorophenyl substituent . Key differences include:
- Structural Features : The triazole group enables inhibition of fungal cytochrome P450 enzymes, a mechanism absent in the target compound.
- Reactivity : Epoxiconazole’s epoxide ring is less sterically hindered, facilitating faster ring-opening reactions.
- Applications : Widely used as a commercial fungicide, whereas the target compound remains in exploratory stages .
Prothioconazole (CAS 178928-70-6)
Prothioconazole, a triazole-thione derivative, shares a chlorophenyl group but replaces the epoxide with a 2-hydroxypropyl-thione moiety . Notable contrasts:
- Reactivity : The thione group in Prothioconazole allows for sulfur-based interactions, unlike the epoxide’s electrophilic reactivity.
2-(4-Chlorophenyl)-2-(1-Cyclopropylethyl)Oxirane (CAS 94361-26-9)
This analog substitutes the 2-chlorophenyl group with a 4-chlorophenyl group and replaces the chlorocyclopropyl with a cyclopropylethyl chain . Key distinctions:
- Electronic Effects : The para-chlorophenyl group reduces steric hindrance compared to the ortho-substituted target compound.
- Physicochemical Properties : Lower molecular weight (222.71 g/mol) and boiling point (302.1°C) reflect reduced chlorine content .
| Property | Target Compound | CAS 94361-26-9 |
|---|---|---|
| Chlorine Atoms | 2 | 1 |
| Boiling Point | 335.5°C | 302.1°C |
| LogP | 3.42 | 3.61 |
| Substituent Position | 2-Chlorophenyl | 4-Chlorophenyl |
2-(1-Chlorocyclopropyl)Oxirane (CID 23500136)
This simpler analog lacks the chlorophenylmethyl group, resulting in a molecular formula of C₅H₇ClO . Differences include:
- Reactivity : The absence of aromatic substituents reduces steric and electronic effects, making the epoxide ring more accessible for reactions.
Biological Activity
Overview
Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- (CAS No. 134818-68-1) is an organic compound classified as an epoxide. Its structure features a three-membered oxirane ring with distinct chlorinated substituents, which contribute to its unique biological properties. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and agrochemicals.
Chemical Structure
The molecular formula of Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- can be represented as follows:
The biological activity of this compound primarily stems from its epoxide functional group, which is known for its ability to undergo nucleophilic attack. The mechanism of action includes:
- Epoxide Ring Opening : The oxirane ring can be opened by nucleophiles, leading to the formation of open-chain derivatives that may exhibit biological activity.
- Enzyme Interaction : It can interact with enzymes that catalyze epoxide metabolism, potentially leading to the formation of reactive intermediates that can influence various biological pathways.
Antimicrobial Properties
Research has indicated that Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- exhibits antimicrobial activity. For instance, studies have shown its effectiveness against certain fungi and bacteria, suggesting potential use in agricultural applications as a pesticide or fungicide .
Case Studies
- Fungicidal Activity : A patent describes the synthesis of derivatives of this compound that demonstrate significant fungicidal properties against various plant pathogens. These derivatives were tested in vitro and showed promising results in controlling fungal growth .
- Medicinal Chemistry : In a study focusing on the synthesis of novel pharmaceutical agents, compounds derived from Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- were evaluated for their potential as therapeutic agents. The findings indicated that certain derivatives might possess anti-inflammatory or analgesic properties .
Research Findings Summary Table
| Study/Source | Biological Activity | Findings |
|---|---|---|
| Patent US5099040A | Fungicidal activity | Effective against plant pathogens |
| Patent US7176226B2 | Antimicrobial properties | Significant activity against fungi |
| BenchChem | Chemical synthesis | Used as a building block for complex molecules |
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for preparing oxirane derivatives with chlorinated substituents?
- Answer: The synthesis typically involves epoxidation of chlorinated alkenes using peracids (e.g., mCPBA) or catalytic oxidation. For sterically hindered systems, nucleophilic substitution of epichlorohydrin derivatives with chlorinated cyclopropane precursors may be employed. Key considerations include controlling reaction temperature to avoid ring-opening and using anhydrous conditions to prevent hydrolysis of chlorinated groups . Computational modeling (e.g., DFT) can predict regioselectivity in epoxidation .
Q. What spectroscopic techniques are critical for characterizing chlorinated cyclopropane and benzyl substituents in this oxirane derivative?
- Answer:
- NMR : - and -NMR identify chlorinated cyclopropane protons (δ ~1.5–2.5 ppm) and benzyl methylene groups (δ ~3.5–4.5 ppm). NMR can resolve chlorine environments .
- MS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns of chlorinated moieties.
- X-ray crystallography : Resolves steric interactions between the cyclopropane and benzyl groups, critical for structural validation .
Q. What protocols are recommended for handling air-sensitive oxirane derivatives in laboratory settings?
- Answer: Store under inert atmosphere (N/Ar) at –20°C to prevent ring-opening. Use anhydrous solvents (e.g., THF, DCM) and moisture-free reaction conditions. Monitor reactions via TLC or inline IR spectroscopy to detect premature ring-opening. Safety protocols include fume hoods for volatile chlorinated byproducts .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when elucidating the structure of oxirane compounds with complex substituents?
- Answer: Contradictions between predicted and observed NMR shifts often arise from dynamic effects (e.g., ring puckering) or solvent interactions. Strategies include:
- Variable-temperature NMR to probe conformational flexibility.
- 2D NMR (COSY, NOESY) to resolve overlapping signals from chlorinated groups.
- Computational validation : Compare experimental shifts with DFT-calculated chemical shifts (using basis sets like cc-pVTZ) .
Q. What computational approaches predict the reactivity of the oxirane ring in chlorinated environments?
- Answer:
- DFT calculations : Optimize transition states for ring-opening reactions (e.g., nucleophilic attack by amines) using hybrid functionals (B3LYP) and correlation-consistent basis sets (e.g., cc-pVDZ) .
- Molecular dynamics (MD) : Simulate solvent effects on ring strain and nucleophile accessibility.
- Hammett analysis : Quantify electronic effects of chlorine substituents on reaction rates .
Q. How can contradictions between experimental and computational data on chlorinated oxirane stability be resolved?
- Answer: Discrepancies may stem from inadequate basis sets or neglect of dispersion forces. Solutions:
- Basis set augmentation : Use triple-zeta basis sets (e.g., cc-pVTZ) with diffuse functions for chlorine atoms.
- Experimental validation : Synchrotron X-ray diffraction resolves bond lengths/angles, providing benchmarks for computational models .
Q. What strategies optimize reaction yields in multi-step syntheses involving chlorinated oxirane intermediates?
- Answer:
- Protecting groups : Temporarily shield reactive oxirane rings during chlorination steps.
- Flow chemistry : Enhances control over exothermic epoxidation reactions.
- Catalytic systems : Transition-metal catalysts (e.g., Mn(III)) improve selectivity in chlorinated alkene epoxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
